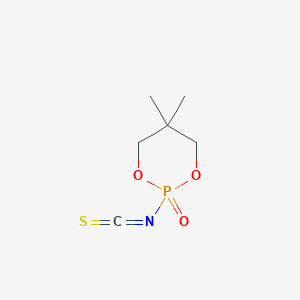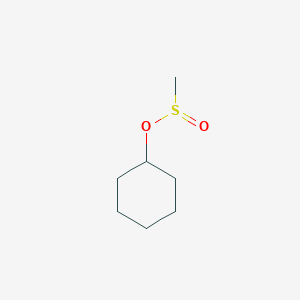
Cyclohexyl methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl methanesulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a cyclohexyl group attached to a methanesulfinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl methanesulfonate.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinate group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Cyclohexyl methanesulfonate.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl methanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds.
Biology: It can be used in the study of enzyme mechanisms involving sulfinates and sulfonates.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexyl methanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfinate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where this compound serves as a versatile intermediate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl methanesulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.
Cyclohexyl sulfinate: Lacks the methanesulfinate moiety.
Cyclohexyl sulfonate: Contains a sulfonate group.
Uniqueness
Cyclohexyl methanesulfinate is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
116544-91-3 |
|---|---|
Molekularformel |
C7H14O2S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
cyclohexyl methanesulfinate |
InChI |
InChI=1S/C7H14O2S/c1-10(8)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
UYXKOGPKSZSLHL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)

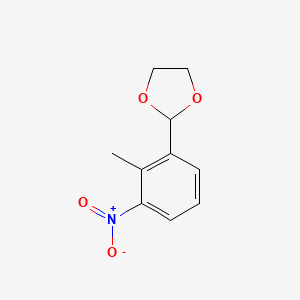
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
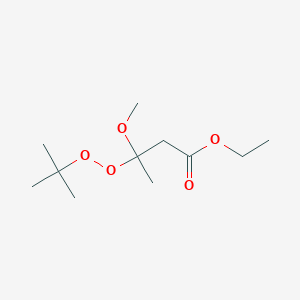
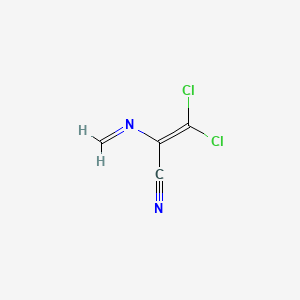
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
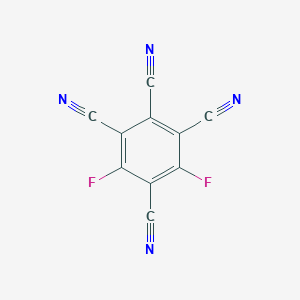
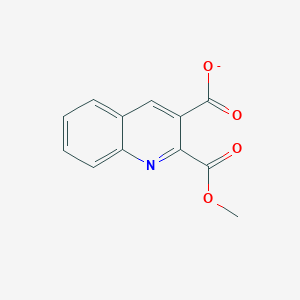
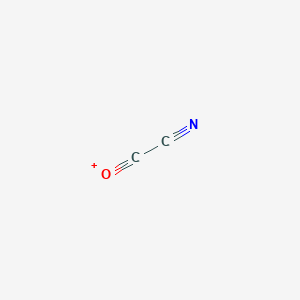
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
